4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide
Description
4-Ethylbenzenesulfonyl chloride (CAS 16712-69-9) is a sulfonyl chloride derivative with the molecular formula C₈H₉ClO₂S and a molecular weight of 204.67 g/mol . It features an ethyl group (-CH₂CH₃) at the para position of the benzene ring, distinguishing it from simpler sulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride. The compound is a colorless to pale-yellow liquid with a boiling point of 134–136°C at 7 mmHg (or 278.4°C at 760 mmHg) and a density of 1.268–1.287 g/cm³ . It is reactive with water, soluble in organic solvents like ethanol and toluene, and primarily used in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Properties
InChI |
InChI=1S/C8H9ClO2S.OSi/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2/h3-6H,2H2,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSLLNIFLNEIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)Cl.O=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584217 | |
| Record name | PUBCHEM_16217005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-58-0 | |
| Record name | PUBCHEM_16217005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173018-58-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Properties:
Comparison with Similar Sulfonyl Chlorides
Structural and Functional Differences
- Substituent Effects: 4-Ethylbenzenesulfonyl chloride has a para-ethyl group, which increases steric bulk and electron-donating capacity compared to the methyl group in p-toluenesulfonyl chloride (CAS 98-59-9) or the unsubstituted benzenesulfonyl chloride (CAS 98-09-9) .
Synthesis :
Comparative Data Table
Limitations and Notes
- Oxoniumylidynesilanide: No data on this compound was found in the provided evidence. Further literature review is required for a direct comparison.
- Synthesis Efficiency : 4-Ethylbenzenesulfonyl chloride’s synthesis achieves near-quantitative yields (≥96%) with minimal byproducts, outperforming older methods for similar compounds .
This analysis underscores the importance of substituent effects in tailoring sulfonyl chlorides for specific industrial applications. For comprehensive insights into oxoniumylidynesilanide , additional sources beyond the provided evidence must be consulted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
